2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one is a compound that falls within the broader category of diazaspirodecane derivatives. These compounds have been studied for various potential pharmacological activities, including antihypertensive and antimicrobial effects.
Synthesis Analysis
The synthesis of diazaspirodecane derivatives involves various chemical pathways. For instance, Caroon et al. (1981) described the preparation of similar compounds for screening as antihypertensive agents (Caroon et al., 1981). Similarly, Farag et al. (2008) detailed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspirodecane derivatives can be complex, involving various stereoisomers and cyclic structures. Mori and Ikunaka (1984) synthesized different stereoisomers of a related compound, providing insights into the stereochemical aspects of these molecules (Mori & Ikunaka, 1984).
Chemical Reactions and Properties
Diazaspirodecane derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For example, Georgiadis (1986) explored the hydrogenolysis of related compounds, revealing insights into their chemical reactivity (Georgiadis, 1986).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and characterization studies, like those by Singh et al. (2014), often provide data on these physical aspects (Singh et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for comprehending the potential applications of diazaspirodecane derivatives. Studies like Shukla et al. (2016) offer insights into the chemical properties by examining specific interactions and reactivities of similar compounds (Shukla et al., 2016).
Applications De Recherche Scientifique
Antihypertensive Activity
- The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their evaluation as antihypertensive agents have been documented. Some compounds demonstrated activity as alpha-adrenergic blockers, with variations in their selectivity towards alpha 1- or alpha 2-adrenoceptors. This suggests their potential utility in the development of antihypertensive medications (Caroon et al., 1981).
NK2 Receptor Antagonism
- Research on spiropiperidines as non-peptide tachykinin NK2 receptor antagonists has shown that certain derivatives, such as 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, exhibit potent antagonist activity in guinea pig trachea, indicating their potential in treating respiratory conditions (Smith et al., 1995).
Structural Analysis
- The crystal structure of related compounds has been studied to understand their molecular configurations and interactions. For instance, the structure of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0^2,6]deca-4,9-diene-8-carboxylate reveals insights into its molecular geometry, which could inform the design of new compounds with enhanced pharmacological properties (Gelli et al., 1994).
Synthesis of Diazaspiro Derivatives
- The regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives demonstrates the versatility of these compounds in chemical synthesis, potentially leading to novel pharmaceuticals (Farag et al., 2008).
Propriétés
IUPAC Name |
2-ethyl-8-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-5-20-12-18(11-15(20)23)7-9-21(10-8-18)17(24)16-13(3)19-22(6-2)14(16)4/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGAIFCXPKWHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=C(N(N=C3C)CC)C)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.